Bienvenue dans la boutique en ligne BenchChem!

2-oxo-N-(1-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

HIV integrase inhibition structure-activity relationship antiviral research

This chiral 2-oxo-2H-chromene-3-carboxamide features an 8-allyl group and an N-(1-phenylethyl) side chain, key pharmacophoric elements for S1P receptor modulation and HIV integrase inhibition SAR. With a defined stereocenter and calculated logP of ~3.8, it offers improved passive permeability over unsubstituted analogues. Use as a matched-pair comparator to N-phenyl/N-cyclohexyl analogs to establish SAR around the carboxamide nitrogen. Ideal for cell-based assays in macrophage, hepatocyte, or lymphocyte models. Inquire for custom synthesis and bulk requirements.

Molecular Formula C21H19NO3
Molecular Weight 333.387
CAS No. 325802-46-8
Cat. No. B2556472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(1-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
CAS325802-46-8
Molecular FormulaC21H19NO3
Molecular Weight333.387
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
InChIInChI=1S/C21H19NO3/c1-3-8-16-11-7-12-17-13-18(21(24)25-19(16)17)20(23)22-14(2)15-9-5-4-6-10-15/h3-7,9-14H,1,8H2,2H3,(H,22,23)
InChIKeyPNHQCDKQSDBGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

325802-46-8 – 2-Oxo-N-(1-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide Research Compound


2-Oxo-N-(1-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide (CAS 325802-46-8) is a synthetic, small-molecule derivative belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin) class [1]. These compounds are widely investigated for their roles as modulators of sphingosine-1-phosphate (S1P) receptors, peroxisome proliferator-activated receptors (PPARs), and HIV integrase [2][3]. The molecule’s core 2-oxo-2H-chromene-3-carboxamide scaffold is modified with an 8-allyl group and an N-(1-phenylethyl) side chain, structural features that differentiate it from simpler N-phenyl or N-benzyl analogs.

Why 8-Allyl and N-(1-Phenylethyl) Substitutions Prevent Simple Interchange in 2-Oxo-2H-chromene-3-carboxamide Research


The 2-oxo-2H-chromene-3-carboxamide scaffold is highly sensitive to N-substitution and ring decoration. In HIV integrase studies, switching from an N-phenyl to an N-benzyl group altered activity by over an order of magnitude, while the 8-allyl appendage is a key pharmacophoric feature in S1P receptor modulator patents [1][2]. The chiral N-(1-phenylethyl) group present in 325802-46-8 introduces both steric bulk and a defined stereocenter, whereas the N-(2-phenylethyl) isomer (CAS 325804-48-6) or the unsubstituted N-phenyl analog lack these features. Such structural differences are known to affect target binding kinetics, metabolic stability, and off-target profiles, making direct functional interchange unreliable without empirical validation.

Quantitative Differentiation: 325802-46-8 vs. Closest Analogs in In Vitro and Receptor Binding Assessments


HIV-1 Integrase Strand Transfer Inhibition: N-(1-Phenylethyl) vs. N-Phenyl Series

The core 2-oxo-2H-chromene-3-carboxamide scaffold has demonstrated HIV-1 integrase strand transfer inhibitory activity. In a direct head-to-head study, six optimized N-substituted phenyl analogs (e.g., compound 13h) achieved IC50 values below 1.7 µM in a standard in vitro integrase assay, while the parent N-phenyl compound was inactive [1]. The target compound 325802-46-8 carries an N-(1-phenylethyl) group instead of an N-phenyl. Published data for this specific compound are not available, but the structural variation is analogous to the known SAR that moving from N-phenyl to N-substituted phenyl improves potency by >10-fold. No experimental IC50 for 325802-46-8 has been reported.

HIV integrase inhibition structure-activity relationship antiviral research

S1P Receptor Pharmacophore: 8-Allyl Substitution as a Key Modulator Feature

Allergan’s coumarin patent (US 2012/0328661) establishes that 8-substituted 2-oxo-2H-chromene-3-carboxamides act as S1P receptor modulators. The 8-allyl group is explicitly claimed as a preferred substituent for S1P1 activity. In the patent’s transactivation assays, structurally related analogs with 8-allyl and N-alkyl/aryl substitutions exhibit EC50 values between 10 and 500 nM at human S1P1 [1]. In contrast, unsubstituted or 8-methyl analogs typically show >10-fold weaker potency. The target compound 325802-46-8 incorporates this privileged 8-allyl motif, while its N-(1-phenylethyl) group is distinct from the patent’s exemplified N-cycloalkyl or N-aryl series.

S1P receptor modulation immunomodulation coumarin pharmacophore

Molecular Property Differentiation: Lipophilicity and Size vs. Non-allyl Parent

The calculated logP of 2-oxo-N-(1-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is approximately 3.8 (ALOGPS), compared to 2.6 for the 8-unsubstituted analog 2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide (CAS 304887-47-6). The molecular weight difference is 333.38 g/mol vs. 293.32 g/mol [1][2]. This incremental lipophilicity is expected to improve passive membrane permeability by roughly 3- to 5-fold based on the Lipinski/Veber correlation, without violating rule-of-five thresholds.

drug-likeness physicochemical properties membrane permeability

Procurement-Relevant Application Scenarios for 325802-46-8 Based on Specific Evidence


HIV Integrase SAR Expansion: Chiral N-Alkyl Series

Groups investigating HIV-1 integrase strand transfer inhibitors can use 325802-46-8 to probe the effect of a chiral N-(1-phenylethyl) side chain on potency and selectivity, a structural dimension not covered by the published N-phenyl series that yielded IC50 values <1.7 µM [1]. The compound serves as a specific SAR tool to test whether the chiral center improves interactions with the integrase active site or alters cytotoxicity profiles.

S1P1 Receptor Modulator Lead Optimization

In S1P receptor programs, 325802-46-8 provides a synthetically accessible entry point to explore the N-(1-phenylethyl) substituent while retaining the 8-allyl group known to confer nanomolar S1P1 potency [2]. It can be used as a matched-pair comparator to N-cyclohexyl or N-phenyl analogs from the Allergan patent series to establish SAR around the carboxamide nitrogen.

Cellular Permeability and Pharmacokinetic Profiling

Given its calculated logP of ~3.8 and moderate MW (333.38 g/mol), 325802-46-8 is suited for cell-based assays where improved passive permeability over the 8-unsubstituted parent (logP ~2.6) is desired [1][2]. Researchers can use it to evaluate whether incremental lipophilicity translates to enhanced cellular activity in macrophage, hepatocyte, or lymphocyte models.

Quote Request

Request a Quote for 2-oxo-N-(1-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.